molecular formula C20H25N5O7S2 B193787 Cefetamet pivoxyl CAS No. 65243-33-6

Cefetamet pivoxyl

Cat. No. B193787
CAS RN: 65243-33-6
M. Wt: 511.6 g/mol
InChI Key: DASYMCLQENWCJG-XUKDPADISA-N
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Description

Cefetamet pivoxil is a member of 1,3-thiazoles, an oxime O-ether, a member of cephams, and a pivaloyloxymethyl ester . It is the pivalate ester prodrug form of cefetamet, a semi-synthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity . After oral administration of cefetamet pivoxil, the ester bond is cleaved, releasing active cefetamet .


Synthesis Analysis

Cefetamet pivoxil is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both .


Molecular Structure Analysis

The molecular formula of Cefetamet pivoxil is C20H25N5O7S2 . Its molecular weight is 511.6 g/mol . The IUPAC name is 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .


Chemical Reactions Analysis

Cefetamet pivoxil has high in vitro activity against both gram-positive and gram-negative bacteria that cause a number of respiratory tract and urinary tract infections . These include penicillin-sensitive Streptococcus pneumoniae, Streptococcus spp, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Proteus spp., Klebsiella spp. and Neisseria gonorrhoeae .


Physical And Chemical Properties Analysis

Cefetamet pivoxil is a member of 1,3-thiazoles, an oxime O-ether, a member of cephams, and a pivaloyloxymethyl ester . Its molecular weight is 511.6 g/mol .

Scientific Research Applications

1. Pharmacokinetics and Quantification in Human Plasma

Cefetamet pivoxyl, administered as a prodrug, is hydrolyzed by esterase following absorption. Noh, Kim, and Kang (2011) developed a method using mass spectrometry for quantifying cefetamet in human plasma, crucial for understanding its pharmacokinetics and therapeutic monitoring (Noh, Kim, & Kang, 2011).

2. Antibacterial Activity

The in vitro activity of cefetamet pivoxyl against various Gram-positive and Gram-negative pathogens was studied by Cullmann and Then (1991). They found cefetamet to be highly active against pathogens such as β-haemolytic streptococci, Streptococcus pneumoniae, and Haemophilus influenzae, among others (Cullmann & Then, 1991).

3. Efficacy in Respiratory Tract Infections

A study by Badyal et al. (2003) demonstrated the efficacy of cefetamet pivoxyl in treating lower respiratory tract infections, showing a decrease in clinical signs and symptoms with good tolerance in patients (Badyal et al., 2003).

4. Comparative Pharmacokinetics

Stoeckel (1991) discussed the pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil, highlighting its renal clearance and steady-state volume of distribution, which correlates with its efficacy in treating infections (Stoeckel, 1991).

5. In Vitro Activity and Stability

Mittermayer (1986) reported on the in vitro activity of cefetamet pivoxyl, comparing it with other oral cephalosporins and noting its enhanced activity against specific bacteria groups, particularly gram-negative organisms (Mittermayer, 1986).

6. Clinical Review and Therapeutic Use

Bryson and Brogden (1993) reviewed the clinical use of cefetamet pivoxyl, its pharmacokinetic properties, and therapeutic applications, particularly in respiratory tract and urinary tract infections (Bryson & Brogden, 1993).

Safety And Hazards

Cefetamet pivoxil has been well-tolerated in clinical trials with only 1.2% of patients on standard doses discontinuing therapy prematurely . The most common adverse effects are gastrointestinal (diarrhea, nausea, vomiting) which occur in less than 10% of patients .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-XUKDPADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110016
Record name Cefetamet pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefetamet pivoxil

CAS RN

65243-33-6
Record name Cefetamet pivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65243-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefetamet pivaloyloxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065243336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefetamet pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFETAMET PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XA85N260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
R Wyss, F Bucheli - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
… determination of both cefetamet and cefetamet pivoxyl. However, preliminary studies showed … and cefetamet pivoxyl in plasma, and another for the determination of cefetamet in urine. …
Number of citations: 53 www.sciencedirect.com
HM Bryson, RN Brogden - Drugs, 1993 - Springer
… Cefetamet-pivoxyl (Ro 15-8075) in the treatment of ENT infections in children. International Congress for Infectious Diseases, Montreal, Canada, July 15-10 1990. Abstract no. …
Number of citations: 58 link.springer.com
KH Noh, WK Kang - Korean Journal of Clinical Pharmacy, 2010 - koreascience.kr
… Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography. J Chromatogr 1988; 430: 81-92. …
Number of citations: 2 koreascience.kr
K Noh, E Kim, W Kang - Biomedical Chromatography, 2011 - Wiley Online Library
… This method was used to measure the concentrations of the cefetamet in plasma after a single oral administration of 500 mg cefetamet pivoxyl. Copyright © 2010 John Wiley & Sons, Ltd…
M Pap, G Kopcsányi, LL Bieber, DA Gage… - The Journal of nutritional …, 1999 - Elsevier
… We studied the possible carnitine ester-forming effect of cefetamet pivoxyl, a third generation oral cephalosporin that is effective in the therapy of several types of infections.13, 14, 15 …
Number of citations: 5 www.sciencedirect.com
F Matsumoto, T Imai, A Saito, Y Hiraga… - …, 1991 - tohoku.pure.elsevier.com
We carried out a double-blind comparative study on cefetamet pivoxil (CEMT-PI) to evaluate its clinical efficacy and safety in the treatment of bacterial respiratory tract infections (RTI) …
Number of citations: 1 tohoku.pure.elsevier.com
P Hohl, A von Graevenitz, J Zollinger-Iten - Infection, 1988 - Springer
… Zusammenfas~ng: Cefetamet pivoxyl: Bakteriostatische und … freien S/iure von Cefetamet pivoxyl (Ro 15-8075) wurde gegen … (Ro 15-8074) and cefetamet pivoxyl (Ro 15-8075) following …
Number of citations: 0 link.springer.com
DK Badyal, J Dhanoa, AP Dadhich… - Journal of the Indian …, 2003 - europepmc.org
… of third generation oral cephalosporin, cefetamet pivoxyl in the treatment of patients with lower … The findings of this study indicate that cefetamet pivoxyl was well tolerated and is suitable …
Number of citations: 4 europepmc.org
H Mittermayer - European Journal of Clinical Microbiology, 1986 - Springer
… Cefetamet pivoxyl (Ro 15-8075) is the pivaloyloxymethylester of the semisynthetic desacetoxy cephalosporin cefetamet (Ro 15-8074) (Figure 1). After absorption of cefetamet pivoxyl …
Number of citations: 12 link.springer.com
J Wang, X Fan, Y Liu, Z Du, Y Feng, L Jia… - Analytical Methods, 2017 - pubs.rsc.org
… , cefotaxime, and cefoperazone sodium were obtained from Dr Ehrenstorfer GmbH, and cefazolin, cefmenoxime, cefadroxil, ceftizoxime, cefalotin, cefathiamidine, cefetamet pivoxyl were …
Number of citations: 26 pubs.rsc.org

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